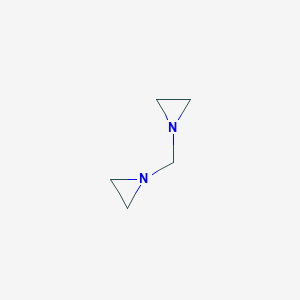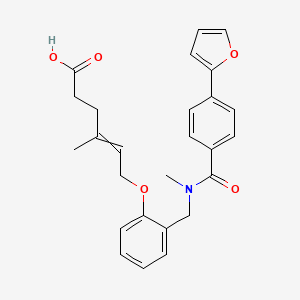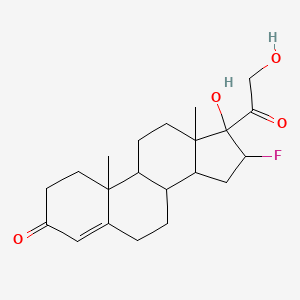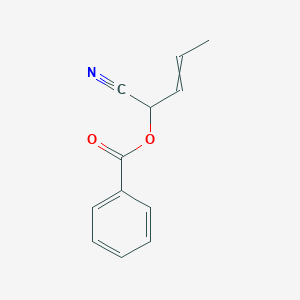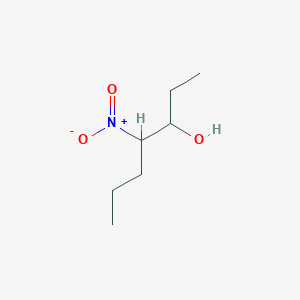
4-Nitroheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroheptan-3-ol is an organic compound with the molecular formula C7H15NO3 It is characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of a heptane chain, with a hydroxyl group (-OH) on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroheptan-3-ol typically involves the nitration of heptan-3-ol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process. The general reaction scheme is as follows:
C7H15OH+HNO3→C7H15NO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitroheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles.
Major Products
Oxidation: 4-Nitroheptan-3-one or 4-Nitroheptanoic acid.
Reduction: 4-Aminoheptan-3-ol.
Substitution: Various substituted heptan-3-ol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitroheptan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitroheptan-3-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroheptan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
4-Nitrohexan-3-ol: Similar structure but with a shorter carbon chain.
4-Nitrooctan-3-ol: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitroheptan-3-ol is unique due to its specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its intermediate chain length also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
5342-70-1 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-nitroheptan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
OMUHFGMZLLRVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




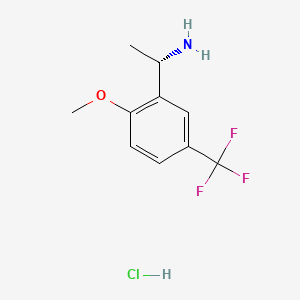
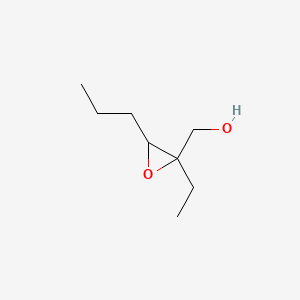
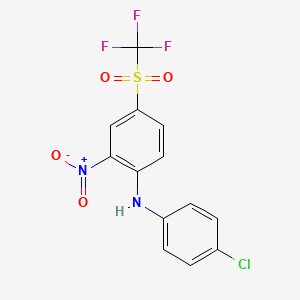
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
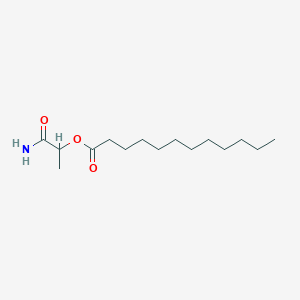
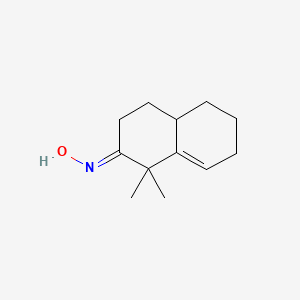

![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
